2-(5-methyl-1H-indazol-1-yl)acetic acid chemical properties and molecular structure
2-(5-methyl-1H-indazol-1-yl)acetic acid chemical properties and molecular structure
Executive Summary
The compound 2-(5-methyl-1H-indazol-1-yl)acetic acid (CAS: 92567-23-2) is a highly versatile heterocyclic building block. Characterized by its fused pyrazole and benzene ring system, this indazole derivative serves a dual mandate in modern applied chemistry: it is a critical intermediate in the synthesis of pharmaceutical CRTh2 receptor antagonists for respiratory diseases, and it functions as a potent auxin-mimicking plant growth regulator in agrochemistry.
This whitepaper provides an in-depth analysis of its structural properties, addresses the classic N1 vs. N2 regioselectivity challenge during synthesis, and outlines self-validating experimental protocols for both chemical synthesis and biological assaying.
Chemical Identity & Structural Properties
The indazole core is a 10-pi electron aromatic system capable of existing in multiple tautomeric forms, primarily the 1H and 2H tautomers. The substitution of an acetic acid moiety at the N1 position, coupled with a methyl group at the C5 position, defines the specific steric and electronic profile of this molecule.
Fundamental Specifications
| Property | Specification |
| IUPAC Name | 2-(5-methyl-1H-indazol-1-yl)acetic acid |
| CAS Registry Number | 92567-23-2 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| SMILES String | CC1=CC2=C(C=C1)C=NN2CC(=O)O |
| Common Impurities | 2-(5-methyl-2H-indazol-2-yl)acetic acid (N2 isomer) |
Data supported by commercial chemical databases and structural analyses [1].
Synthesis & The Regioselectivity Challenge
A persistent challenge in indazole chemistry is the regioselective N-alkylation of the pyrazole ring. Because both the N1 and N2 nitrogen atoms are nucleophilic, alkylation typically yields a mixture of 1H and 2H isomers [2].
Thermodynamic vs. Kinetic Control
The causality behind experimental base and solvent selection is rooted in thermodynamics. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer due to the preservation of the benzenoid resonance structure.
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Kinetic Control: Alkylation using weaker bases (e.g., K₂CO₃) or in polar protic solvents often leads to significant formation of the N2-alkylated product, as the N2 position is sterically more accessible in the transition state.
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Thermodynamic Control: To drive the reaction toward the desired N1-isomer (2-(5-methyl-1H-indazol-1-yl)acetic acid), strong bases like Sodium Hydride (NaH) in aprotic solvents like Tetrahydrofuran (THF) are required. This allows the intermediate indazolyl anion to equilibrate, overwhelmingly favoring the thermodynamically stable N1-alkylated ester [3].
Regioselective synthesis of 2-(5-methyl-1H-indazol-1-yl)acetic acid via thermodynamic control.
Biological Significance & Applications
Pharmaceutical Intermediate: CRTh2 Antagonism
In medicinal chemistry, 2-(5-methyl-1H-indazol-1-yl)acetic acid is a privileged scaffold for synthesizing antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) [4]. CRTh2 is a G-protein coupled receptor (DP2) activated by Prostaglandin D2 (PGD2), which mediates allergic inflammation in asthma and rhinitis. The indazole-1-acetic acid moiety mimics the carboxylic acid pharmacophore of PGD2, allowing competitive inhibition at the receptor site, thereby halting downstream eosinophil chemotaxis [5].
Mechanism of action for CRTh2 antagonists in preventing PGD2-mediated allergic inflammation.
Agrochemicals: Plant Growth Regulation
Indazole-1-acetic acids are structural analogs of Indole-3-acetic acid (IAA), the primary naturally occurring auxin in plants. Research demonstrates that substituting the indole core with an indazole core alters the molecule's binding affinity to auxin receptors (TIR1/AFB). Depending on the concentration and specific ring substitutions, these compounds can act as potent herbicides (inhibiting root growth) or as seed germination modulators [6].
Table 2: Comparative Effects of Indazole-1-Acetic Acid Derivatives on Sorghum Root Growth
| Compound | Concentration | Effect on Root Growth vs. Control | Primary Application |
| Indole-3-acetic acid (Natural) | 100 ppm | Baseline Promotion | Natural Auxin |
| 3-(4'-chlorophenyl)indazole-1-acetic acid | 100 ppm | Severe Inhibition (>60%) | Herbicide / Growth Retardant |
| 3-(2'-nitrophenyl)indazole-1-acetic acid | 100 ppm | Promotion (+20-40%) | Growth Enhancer |
| 2-(5-methyl-1H-indazol-1-yl)acetic acid | 100 ppm | Moderate Inhibition | Seed Storage / Germination Control |
Data synthesized from comparative plant physiology studies on indazole derivatives [7].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checks (TLC, NMR) are embedded to confirm causality and prevent the propagation of the N2-isomer impurity.
Protocol 1: Regioselective Synthesis of 2-(5-methyl-1H-indazol-1-yl)acetic acid
Objective: Synthesize the target compound while suppressing the N2-alkylated tautomer.
Step-by-Step Methodology:
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Deprotonation: Suspend 5-methyl-1H-indazole (1.0 eq) in anhydrous THF under an inert Argon atmosphere. Cool the mixture to 0°C.
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Base Addition: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality check: The evolution of H₂ gas indicates successful deprotonation. Stir for 30 minutes at room temperature to ensure complete formation of the thermodynamically stable indazolyl anion.
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Alkylation: Dropwise add ethyl bromoacetate (1.1 eq) at 0°C. Gradually warm to room temperature and stir for 4 hours.
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Validation Check 1 (TLC): Elute a sample in Hexane:Ethyl Acetate (3:1). The N1-ester typically runs slightly slower (lower Rf) than the N2-ester. Ensure the N1 spot is dominant (>90%).
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Hydrolysis: Quench the reaction with water, extract the ester with Dichloromethane, and concentrate. Dissolve the crude ester in a 1:1 mixture of THF and 2M NaOH (aq). Stir at room temperature for 12 hours.
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Acidification & Precipitation: Remove THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted organics. Acidify the aqueous layer to pH 2 using 2M HCl. The target carboxylic acid will precipitate as a white/off-white solid.
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Validation Check 2 (1H NMR): Filter and dry the solid. Run a 1H NMR in DMSO-d6. Crucial diagnostic: The C3 proton of the 1H-indazole isomer typically appears further downfield (approx. 8.0-8.2 ppm) compared to the 2H-isomer (approx. 8.4-8.6 ppm). Absence of the 2H peak validates the regioselectivity.
Protocol 2: Plant Seedling Root Growth Inhibition Assay
Objective: Quantify the auxin-mimicking herbicidal activity of the synthesized compound.
Step-by-Step Methodology:
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Solution Preparation: Dissolve 2-(5-methyl-1H-indazol-1-yl)acetic acid in 0.1% DMSO to create stock solutions of 10 ppm and 100 ppm. Prepare a 0.1% DMSO vehicle control.
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Seed Sterilization: Surface-sterilize Sorghum bicolor seeds using 5% sodium hypochlorite for 10 minutes, followed by five washes with sterile distilled water.
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Plating: Place Whatman filter paper in sterile Petri dishes. Add 5 mL of the respective compound solutions to each dish. Place 10 sterilized seeds evenly on the filter paper.
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Incubation: Seal the dishes with Parafilm and incubate in a dark growth chamber at 25°C for 5 days.
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Data Collection: On day 5, measure the primary root length of each seedling using digital calipers.
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Validation Check: The vehicle control must show uniform root growth (typically 30-40 mm). Calculate the percentage of inhibition relative to the control. A statistically significant reduction (p < 0.05 via ANOVA) at 100 ppm confirms the compound's efficacy as a growth inhibitor [7].
References
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Hunt et al. (via ResearchGate). "Physical-chemical characteristics and elemental analyses of indazole carboxylic acids". Retrieved from: [Link]
- European Patent Office. "New CRTh2 antagonists - EP 2548876 A1".
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Annual Reports in Medicinal Chemistry, Volume 41. "CRTH2 antagonist". Retrieved from:[Link]
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MedCrave Online. "Effect of 3-Arylindazol-1-acetic acids on plants growth". Retrieved from: [Link]
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Scribd. "3-Arylindazole-1-Acetic Acids in Plants | Plant Hormone | Herbicide". Retrieved from: [Link]
